molecular formula C11H16BrNO B15312449 2-(2-Bromo-5-methylphenyl)-2-methoxypropan-1-amine

2-(2-Bromo-5-methylphenyl)-2-methoxypropan-1-amine

Katalognummer: B15312449
Molekulargewicht: 258.15 g/mol
InChI-Schlüssel: SGFLLHLLISMJIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromo-5-methylphenyl)-2-methoxypropan-1-amine is an organic compound that features a bromine atom, a methyl group, and a methoxy group attached to a phenyl ring, along with an amine group on a propan-1-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-methylphenyl)-2-methoxypropan-1-amine typically involves the bromination of 5-methylphenyl compounds followed by methoxylation and amination reactions. One common method starts with 2-bromo-5-methylphenol, which undergoes a series of reactions including methylation and amination to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. These methods often utilize advanced techniques such as catalytic reactions and continuous flow processes to ensure efficient production. Specific details on industrial methods are proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromo-5-methylphenyl)-2-methoxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated amines.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromo-5-methylphenyl)-2-methoxypropan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-Bromo-5-methylphenyl)-2-methoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, potentially altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Bromo-5-methylphenyl)-2-methoxypropan-1-amine is unique due to its combination of bromine, methoxy, and amine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous.

Eigenschaften

Molekularformel

C11H16BrNO

Molekulargewicht

258.15 g/mol

IUPAC-Name

2-(2-bromo-5-methylphenyl)-2-methoxypropan-1-amine

InChI

InChI=1S/C11H16BrNO/c1-8-4-5-10(12)9(6-8)11(2,7-13)14-3/h4-6H,7,13H2,1-3H3

InChI-Schlüssel

SGFLLHLLISMJIP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)Br)C(C)(CN)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.